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molecular formula C16H25N3O B8438771 n-(2,6-Dimethylphenyl)-2-(3,5-dimethylpiperazinyl)acetamide

n-(2,6-Dimethylphenyl)-2-(3,5-dimethylpiperazinyl)acetamide

Cat. No. B8438771
M. Wt: 275.39 g/mol
InChI Key: CQPLVULZIDAGMZ-UHFFFAOYSA-N
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Patent
US06677336B2

Procedure details

To a solution of compound 3 (5 g, 25.2 mmol) in ethanol (100 mL) was added 2,6-dimethylpiperazine 4 (2.1 g, 25.0 mmol) and N,N-diisopropylamine (3.2 g, 25.2 mmol). The reaction mixture was refluxed for 24 h. The mixture was concentrated in vacuo and the residue was purified by column chromatography (10:1, DCM:MeOH) to afford compound 5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11]Cl.[CH3:14][CH:15]1[CH2:20][NH:19][CH2:18][CH:17]([CH3:21])[NH:16]1.C(NC(C)C)(C)C>C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11][N:19]1[CH2:18][CH:17]([CH3:21])[NH:16][CH:15]([CH3:14])[CH2:20]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(CCl)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1NC(CNC1)C
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (10:1, DCM:MeOH)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CN1CC(NC(C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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